N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine
Brand Name: Vulcanchem
CAS No.: 89721-41-5
VCID: VC15895251
InChI: InChI=1S/C19H20N2O/c1-21(2)12-13-22-18-14-16-10-6-7-11-17(16)19(20-18)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3
SMILES:
Molecular Formula: C19H20N2O
Molecular Weight: 292.4 g/mol

N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine

CAS No.: 89721-41-5

Cat. No.: VC15895251

Molecular Formula: C19H20N2O

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine - 89721-41-5

Specification

CAS No. 89721-41-5
Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
IUPAC Name N,N-dimethyl-2-(1-phenylisoquinolin-3-yl)oxyethanamine
Standard InChI InChI=1S/C19H20N2O/c1-21(2)12-13-22-18-14-16-10-6-7-11-17(16)19(20-18)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3
Standard InChI Key MXUCMVXAKBGMER-UHFFFAOYSA-N
Canonical SMILES CN(C)CCOC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3

Introduction

N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine is a complex organic compound featuring a unique structure that includes an isoquinoline moiety linked to an ethanamine chain through an ether bond. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The molecular formula of this compound is often reported as C21H24N2O, although some sources suggest C19H20N2O, indicating a possible discrepancy in the molecular structure or formula.

Synthesis and Chemical Reactions

The synthesis of N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine typically involves multiple steps, with reaction conditions varying based on specific reagents and desired yield. Temperature control and choice of solvent are critical in optimizing the yield and purity of the final product.

This compound can participate in various chemical reactions due to its functional groups, including reactions typical of amines and ethers. The specific reaction pathways depend on conditions such as pH, temperature, and concentration of reactants.

Biological Activity and Potential Applications

N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Isoquinoline derivatives are known for their diverse pharmacological effects, making this compound a candidate for further pharmacological studies.

Research indicates that compounds with similar structures often exhibit significant biological activity, suggesting that N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine may interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Several compounds share structural similarities with N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine. For example:

Compound NameStructureUnique Features
1-MethylisoquinolineContains an isoquinoline structureLacks the dimethylamino group; primarily studied for its role in synthesis
6-MethoxyisoquinolineMethoxy substituent on isoquinolineExhibits different pharmacological properties compared to N,N-Dimethyl derivative
1-(4-Methylphenyl)isoquinolineIsoquinoline with a para-methylphenyl substituentMay show different binding affinities due to steric effects

These compounds highlight the uniqueness of N,N-Dimethyl-2-((1-phenylisoquinolin-3-yl)oxy)ethanamine due to its specific functional groups and potential biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator